

The Molecular Target of YF438: An In-depth Technical Guide

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Compound of Interest

Compound Name: YF438

Cat. No.: B15583817

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Executive Summary

YF438 is a potent, hydroxamate-based histone deacetylase (HDAC) inhibitor that demonstrates significant anti-tumor activity, particularly in triple-negative breast cancer (TNBC). While its primary molecular targets are HDAC enzymes, the principal mechanism underlying its therapeutic effect in TNBC is the targeted degradation of the E3 ubiquitin ligase, Mouse Double Minute 2 Homolog (MDM2). **YF438** disrupts the crucial interaction between HDAC1 and MDM2, initiating a cascade of events that leads to the dissociation of the MDM2-MDMX complex, subsequent MDM2 self-ubiquitination, and proteasomal degradation. This reduction in MDM2 levels inhibits TNBC cell growth and metastasis, highlighting the HDAC1-MDM2-MDMX signaling axis as a promising therapeutic target.

Introduction

Triple-negative breast cancer (TNBC) remains a significant clinical challenge due to its aggressive nature and lack of targeted therapies. Histone deacetylases (HDACs) have emerged as viable therapeutic targets in various cancers. **YF438** was identified as a potent HDAC inhibitor with effective anti-TNBC activity both in vitro and in vivo.^[1] This technical guide provides a comprehensive overview of the molecular target of **YF438**, its mechanism of action, and the experimental evidence supporting these findings.

Primary Molecular Target: Histone Deacetylases (HDACs)

YF438 is a potent inhibitor of histone deacetylases.[1] HDACs are a class of enzymes that remove acetyl groups from lysine residues of both histone and non-histone proteins, playing a critical role in the regulation of gene expression and other cellular processes. The inhibitory activity of **YF438** against HDACs is the initial event that triggers its downstream anti-tumor effects.

Quantitative Data: HDAC Inhibition

While specific IC50 values for **YF438** against individual HDAC isoforms are not readily available in the public domain, its classification as a potent HDAC inhibitor suggests activity in the nanomolar to low micromolar range, similar to other hydroxamate-based HDAC inhibitors.

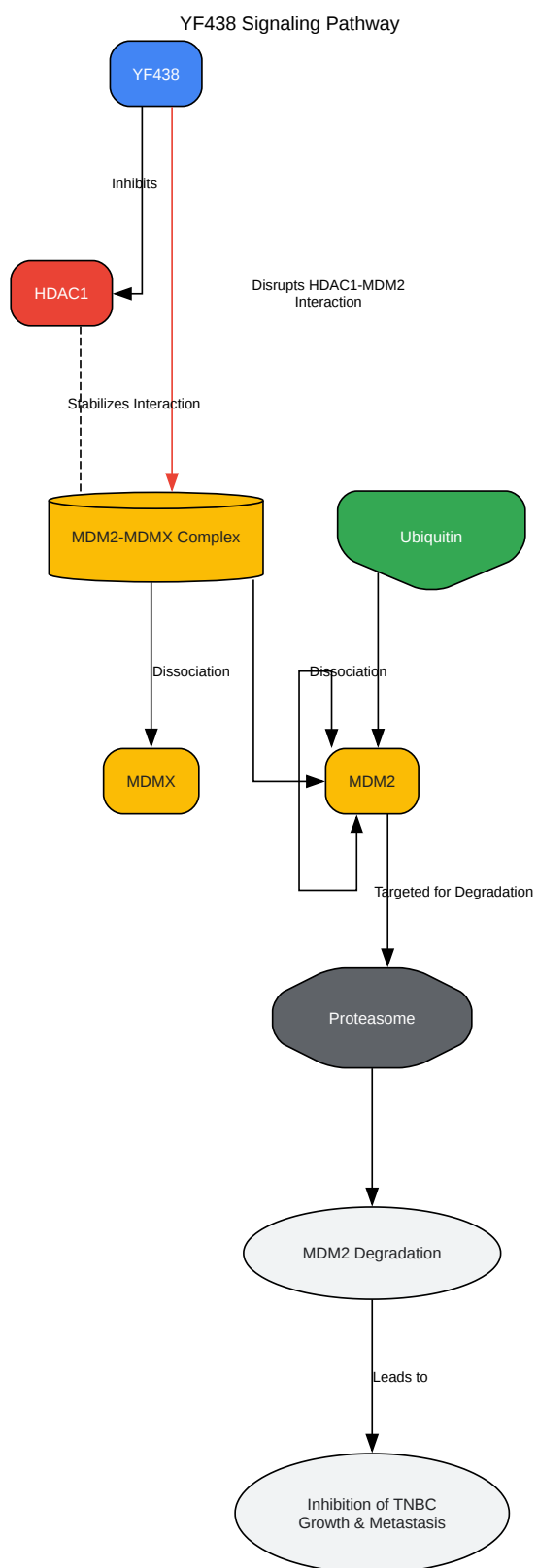
Parameter	Value	Assay Type
HDAC Inhibition	Potent	Enzymatic Assays

Key Functional Target: MDM2 Degradation

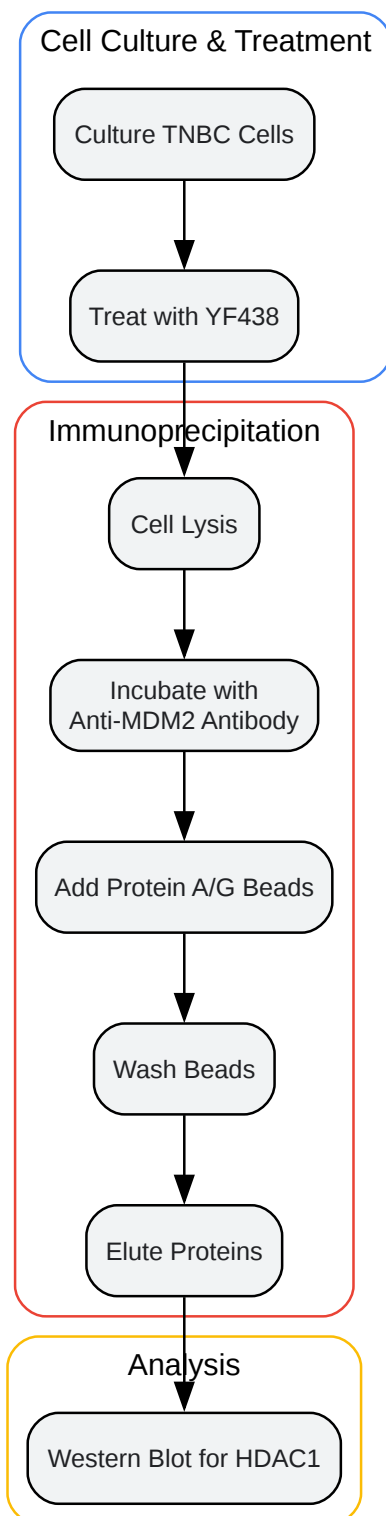
The primary mechanism driving the anti-tumor effects of **YF438** in TNBC is the significant downregulation of MDM2 expression.[1] MDM2 is a key negative regulator of the p53 tumor suppressor and also possesses p53-independent oncogenic functions.

Signaling Pathway of YF438-Induced MDM2 Degradation

YF438 initiates a signaling cascade that leads to the degradation of MDM2. This process is independent of p53 status, making it a viable strategy for cancers with mutated or deleted p53, such as many TNBCs.[1]



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References

- 1. Alteration of MDM2 by the Small Molecule YF438 Exerts Antitumor Effects in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
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